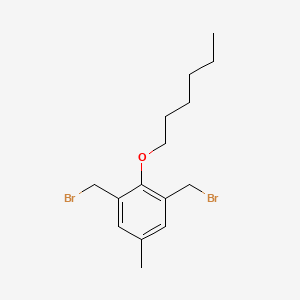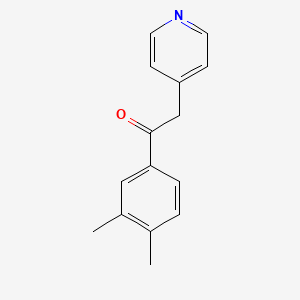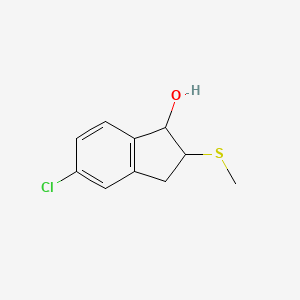
1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)-: is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has a unique structure that includes a chloro group, a hydroxyl group, and a methylthio group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropionyl chloride and chlorobenzene.
Reaction with Aluminium Chloride: These starting materials are reacted in the presence of aluminium chloride to form an intermediate compound.
Hydrolysis: The intermediate compound is then hydrolyzed to yield 5-chloro-2,3-dihydro-1H-inden-1-one.
Methylthio Group Introduction:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to form a hydrogenated compound.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alkyl halides.
Major Products:
Oxidation: Formation of 5-chloro-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 5-chloro-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
- 5-Chloro-2,3-dihydro-1H-inden-1-ol
- 5-Methyl-2,3-dihydro-1H-inden-1-ol
- 5-Fluoro-2,3-dihydro-1H-inden-1-ol
Comparison: 1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activities, making it a valuable compound for specific applications .
Properties
CAS No. |
500910-95-2 |
|---|---|
Molecular Formula |
C10H11ClOS |
Molecular Weight |
214.71 g/mol |
IUPAC Name |
5-chloro-2-methylsulfanyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H11ClOS/c1-13-9-5-6-4-7(11)2-3-8(6)10(9)12/h2-4,9-10,12H,5H2,1H3 |
InChI Key |
LKUTWEHFQAWSDD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CC2=C(C1O)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


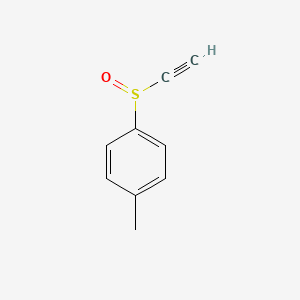

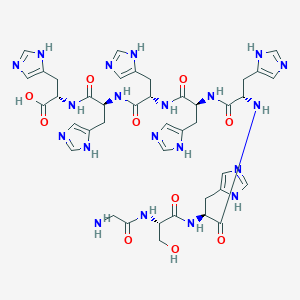

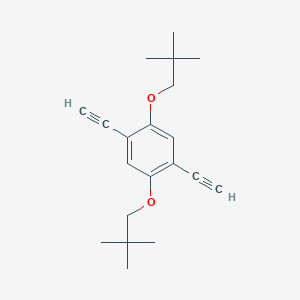
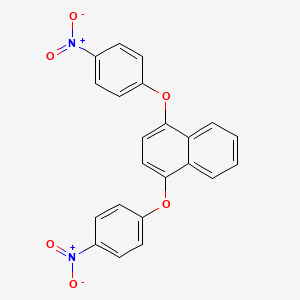
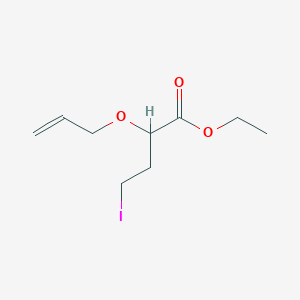
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
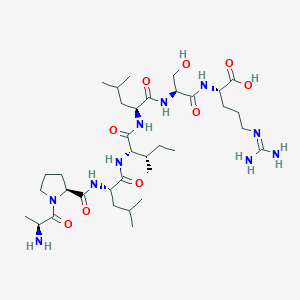
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)
